3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride
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Overview
Description
. This compound is characterized by its complex molecular structure, which includes a piperidine ring and a pyrano[4,3-c]pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include the use of reagents such as hydrazine, piperidine, and various aldehydes or ketones under controlled reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride has shown potential in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: The compound's unique properties may be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride can be compared with other similar compounds, such as:
Pyrano[4,3-c]pyrazole derivatives: These compounds share a similar core structure but may differ in their substituents and functional groups.
Piperidine derivatives: Other piperidine-based compounds may have different ring structures or substituents, leading to variations in their chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-2-8(6-12-4-1)11-9-7-15-5-3-10(9)13-14-11;;/h8,12H,1-7H2,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRMPOFTNBEWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NNC3=C2COCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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